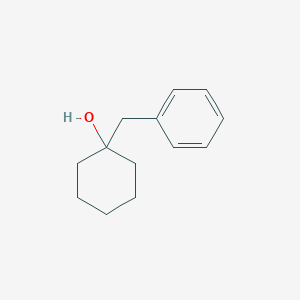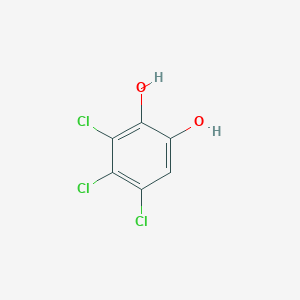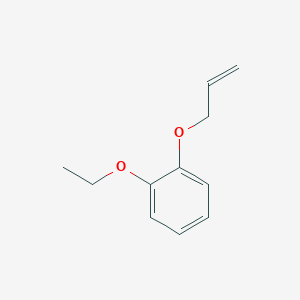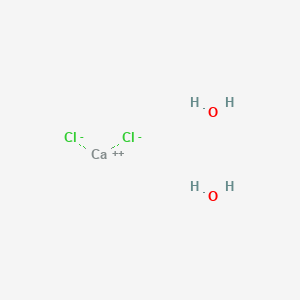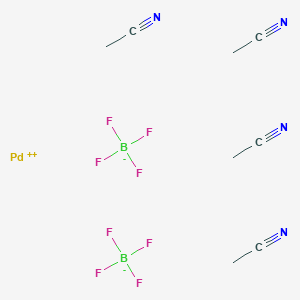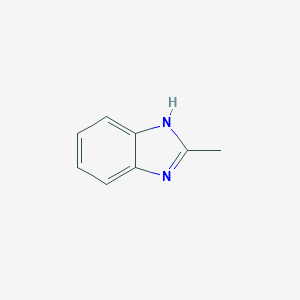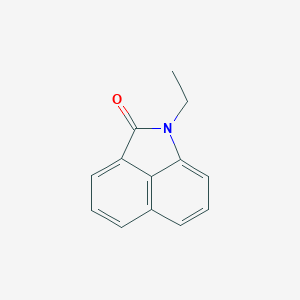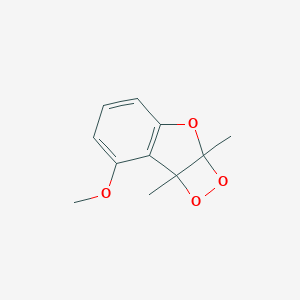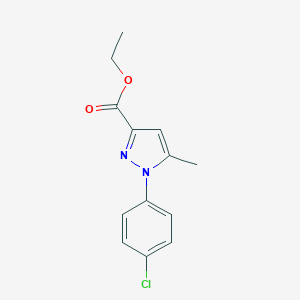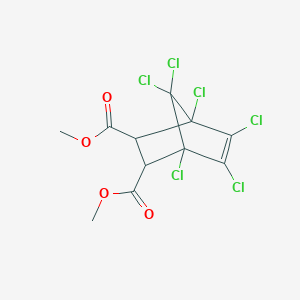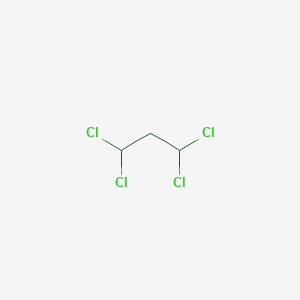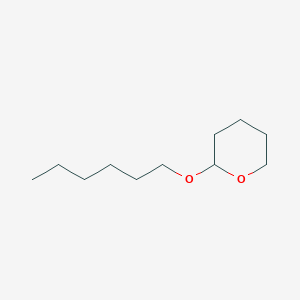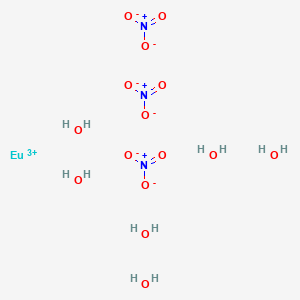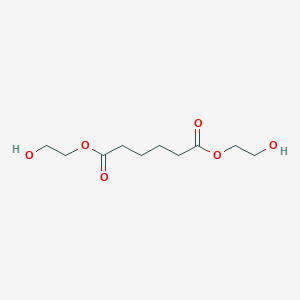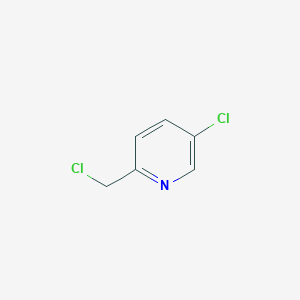
5-氯-2-(氯甲基)吡啶
描述
5-Chloro-2-(chloromethyl)pyridine is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a chlorine atom and a chloromethyl group attached to the pyridine ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry, where it can be used to create various pharmacophores for drug development.
Synthesis Analysis
The synthesis of 5-Chloro-2-(chloromethyl)pyridine-related compounds has been explored in several studies. For instance, a practical synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for the HIV protease inhibitor L-754,394, was achieved in ten steps from commercially available methyl 2-furoate with an overall yield of 15% . Another study reported the synthesis of 5-(4-fluorophenyl)-3-(chloromethyl)pyridine from 5-bromonicotinic acid through a five-step reaction process that included esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination, which improved yield and purity . Additionally, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine was accomplished using a POCl3/CH2Cl2/Et3N system as a selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions .
Molecular Structure Analysis
The molecular structure of compounds related to 5-Chloro-2-(chloromethyl)pyridine has been characterized using various techniques. For example, the crystal structure of a compound with a similar pyridine derivative was determined by X-ray diffraction, revealing dihedral angles between the pyridine rings and the presence of hydrogen bonds and π-π stacking interactions . Another study reported the crystal structures of 2-chloromethyl-pyridine derivatives, providing detailed information on the unit cell parameters and the weak hydrogen-bonding interactions present in the compounds .
Chemical Reactions Analysis
The reactivity of 5-Chloro-2-(chloromethyl)pyridine derivatives has been explored in the context of forming new compounds. For instance, the interaction of 3,5-dimethyl-[4-(methoxy)-2-pyridinyl]-methylthio-4,6-dimethyl-pyrimidine with CuCl2·2H2O in methanol resulted in the formation of a square-planar copper(II) complex, which was structurally characterized .
Physical and Chemical Properties Analysis
科学研究应用
有机金属配合物合成
5-氯-2-(氯甲基)吡啶已被用于合成新的有机金属配合物。例如,罗在生(2007年)使用2-氯-5-(氯甲基)吡啶作为起始物质合成了一种一核铱(Ⅰ)配合物,通过各种光谱方法进行了表征(Luo Zai-sheng, 2007)。
新衍生物合成
Palamaruch等人(2019年)展示了从5-氯-2-(氯甲基)吡啶衍生的2-(氯甲基)-5-甲基-7-苯基噁唑并[5,4-b]吡啶,在合成新的氨甲基-5-甲基-7-苯基噁唑并[5,4-b]吡啶衍生物中的应用(Palamaruch et al., 2019)。
农药研究
陈晓宝和史德庆(2008年)使用5-氯-2-(氯甲基)吡啶制备含有三唑基和吡啶环的膦酸酯衍生物,显示出作为新型具有除草和杀菌活性的农药的潜力(Xiao-Bao Chen & De-Qing Shi, 2008)。
药物和生化中间体
李正雄(2004年)讨论了2-氯-5-三氟甲基吡啶的合成,这是一个密切相关的衍生物,并且其在制药、农药和生化领域中的应用,特别是在除草剂中(Li Zheng-xiong, 2004)。
新化合物的合成
切尔诺夫扬茨等人(2011年)研究了与5-氯-2-(氯甲基)吡啶相关的5-三氟甲基吡啶-2-硫酮,以探讨其作为一种抗甲状腺药物的潜在用途(Chernov'yants et al., 2011)。
纯化技术
谭克庆(2006年)开发了一种利用真空蒸馏纯化2-氯-5-氯甲基吡啶的方法,提高了产品的纯度和产量(Tan Ke-qing, 2006)。
催化和合成
Prakash等人(2012年)描述了使用2-(氯甲基)吡啶合成半夹心铑(III)和铱(III)配合物的方法,突出了它们在催化中的潜力(Prakash et al., 2012)。
溶解度研究
史等人(2010年)测量了2-氯-5-氯甲基吡啶在各种溶剂中的溶解度,为工业设计和理论研究提供了宝贵的数据(Shi et al., 2010)。
安全和危害
5-Chloro-2-(chloromethyl)pyridine is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . It should be handled with personal protective equipment, including chemical impermeable gloves . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
属性
IUPAC Name |
5-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKXEIHKDSIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561206 | |
| Record name | 5-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(chloromethyl)pyridine | |
CAS RN |
10177-24-9 | |
| Record name | 5-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



